molecular formula C27H44O3 B3415291 Drostanolone Enanthate CAS No. 13425-31-5

Drostanolone Enanthate

Cat. No. B3415291
CAS RN: 13425-31-5
M. Wt: 416.6 g/mol
InChI Key: ZNYZYASFVYLKPE-PCWAKFEDSA-N
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Description

Drostanolone Enanthate, also known as Masteron Enanthate, is a synthetic anabolic androgenic steroid (AAS) that belongs to the family of dihydrotestosterone (DHT) derivatives . It is a potent synthetic androgenic anabolic steroid similar to testosterone . It was originally used in medicine as an antiestrogen in the treatment of breast cancer . It has also been used non-medically for physique- or performance-enhancing purposes .


Synthesis Analysis

Drostanolone Enanthate is based on the discontinued Drostanolone Propionate compound known as Masteron . It was created by microbial transformation, which led to the synthesis of eight potentially anti-cancer metabolites .


Molecular Structure Analysis

Drostanolone, also known as 2α-methyl-5α-dihydrotestosterone (2α-methyl-DHT) or as 2α-methyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a derivative of DHT . The alteration exists through the addition of a methyl group at carbon position 2 . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Drostanolone Enanthate’s chemical composition and its interaction with the body’s biological mechanisms are central to understanding its efficacy and application . Structurally, it is a derivative of dihydrotestosterone (DHT), which is a biologically active metabolite of testosterone .


Physical And Chemical Properties Analysis

Drostanolone Enanthate is a white solid with a melting point of 230–234°C . Its UV λ max is 248 nm (CH 3 OH, log ε 6.91) . The IR (CHCl 3) υ max (cm −1) is 3436 (OH),1736 (C = O), 1661, 1621 (α, β-unsaturated ketone) .

Scientific Research Applications

1. Anticancer Potential

Drostanolone enanthate has been researched for its potential as an anticancer agent. A study by Choudhary et al. (2017) demonstrated the bio-catalytic transformation of drostanolone enanthate into eight metabolites using Cephalosporium aphidicola and Fusarium lini. These metabolites exhibited varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical carcinoma), PC3 (prostate carcinoma), H460 (lung cancer), and HCT116 (colon cancer), with some metabolites showing more potency than drostanolone enanthate itself (Choudhary et al., 2017).

2. Interaction with Androgen and Estrogen Receptors

Drostanolone's impact on hormonal receptors has been a subject of interest. A 1977 study by Trams investigated drostanolone propionate's effect on the binding of oestradiol and dihydrotestosterone to receptor proteins in normal and cancerous tissues. It was found that drostanolone competes with androgen binding sites but not with estrogen receptors, suggesting that its growth-inhibitory effect in breast cancer is not mediated through interaction with oestradiol binding proteins (Trams, 1977).

3. Hormonal Therapy in Breast Cancer

Several studies have explored drostanolone's role in breast cancer treatment. For instance, Helman and Bennett (1972) conducted trials with drostanolone propionate (Masteril) as a hormonal therapy agent for breast cancer. The trials compared its efficacy against oophorectomy, nandrolone phenylpropionate, and ethinyl oestradiol in different patient groups, showing Masteril as a useful and safe agent across all age groups, with varied effectiveness compared to other treatments (Helman & Bennett, 1972).

4. Polymorphism Studies

The polymorphism of drostanolone propionate has also been studied to understand its structural variations. Borodi et al. (2020) analyzed the crystal structures of two polymorphs of drostanolone propionate, revealing different crystalline configurations and providing insights into the steroid's physical properties (Borodi et al., 2020).

Safety And Hazards

Drostanolone Enanthate can cause side effects like any steroid. Common side effects may include oily skin, acne, and hair loss . It can also accelerate male pattern baldness and increase the risk of cardiovascular disease . Although drostanolone is not 17α-alkylated, high doses or prolonged use can still potentially damage the liver . It is contraindicated in individuals with a history of prostate or breast cancer, liver or kidney dysfunction, cardiovascular disease, or hypersensitivity to the drug .

properties

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYZYASFVYLKPE-PCWAKFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928535
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drostanolone Enanthate

CAS RN

13425-31-5
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
G Borodi, A Turza, A Bende - Molecules, 2020 - mdpi.com
… These include drostanolone propionate that has been investigated for treating breast cancer [14], drostanolone enanthate, which by microbial transformation, led to the synthesis of …
Number of citations: 10 www.mdpi.com
MI Choudhary, M Siddiqui, S Yousuf… - Frontiers in …, 2017 - frontiersin.org
… This study has thus identified anti-cancer metabolites of drostanolone enanthate (1) for … the synthesis of drostanolone propionate, and drostanolone enanthate (1), and other derivatives. …
Number of citations: 19 www.frontiersin.org
L Gheddar, A Blanchot, A Ameline… - Journal of Analytical …, 2022 - academic.oup.com
… Testosterone propionate was identified at 605 pg/mg in the context of cardiac death (10), while drostanolone and drostanolone enanthate were identified in the hair of an abuser at 3 …
Number of citations: 1 academic.oup.com
KR Zor, E Küçük, S Çınaroğlu… - Retina-Vitreus/Journal …, 2022 - retinavitreousjournal.com
… The anamnesis revealed that the patient used steroids (drostanolone enanthate, boldenone undecylenate and stanozolol) for body building. He was diagnosed as having bilateral CSC. …
Number of citations: 10 www.retinavitreousjournal.com
K Nyssanbayeva, V Abdulla, Y Semenova… - Substance Use & …, 2023 - Taylor & Francis
… In our study, the most commonly advertised injectable AAS were nandrolone decanoate, drostanolone enanthate, testosterone propionate, boldenone undecylenate, and testosterone …
Number of citations: 4 www.tandfonline.com
C Mullen, BJ Whalley, F Schifano… - British journal of …, 2020 - Wiley Online Library
Anabolic androgenic steroids (AASs) are prescribed for medical conditions related to low testosterone. Abuse of AASs has surged as they become recognised as potent image …
Number of citations: 68 bpspubs.onlinelibrary.wiley.com
A Arrizabalaga-Larrañaga, PW Zoontjes… - Analytical and …, 2022 - Springer
… enanthate, testosterone enanthate, drostanolone enanthate, and trenbolone. Nevertheless, library matching results in the presence of drostanolone enanthate in this sample, whereas …
Number of citations: 5 link.springer.com
E Deconinck, C Vanhee, P Keizers… - Drug Testing and …, 2021 - Wiley Online Library
… molecules in the top 20 are further anabolics (trenbolone hexahydrobenzylcarbonate, chlorodehydromethyl testosterone, metenolone enanthate, boldenone, drostanolone enanthate, …
G Escalante, D Darrow, VNP Ambati… - Journal of Functional …, 2022 - mdpi.com
… competing in “natural” bodybuilding events utilized PEDs inclusive of testosterone and other AASs, such as trenbolone acetate, oxandrolone, stanozolol, and drostanolone enanthate [6]…
Number of citations: 6 www.mdpi.com
G Escalante, C Barakat, GM Tinsley… - The Journal of …, 2023 - journals.lww.com
… (14.3%), oxandrolone (14.3%), stanozolol (14.3%), drostanolone enanthate (4.8%), levothyroxine (4.8%), clenbuterol (14.3%), … Drostanolone enanthate 0 0 0 0 200 mg·wk −1 0 0 0 …
Number of citations: 2 journals.lww.com

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